Pyridine, 2,2'-dithiobis(3-nitro-

Beschreibung

Historical Development and Discovery

The historical development of Pyridine, 2,2'-dithiobis(3-nitro- emerged from the broader exploration of heterocyclic sulfenyl compounds during the mid-to-late 20th century. The compound's discovery and characterization followed the pioneering work on related pyridine disulfide systems, particularly those containing nitro substituents that enhanced their chemical reactivity and stability. The systematic investigation of these compounds was driven by the need for more effective reagents in peptide chemistry and organic synthesis.

The development of this specific isomer represented a significant advancement in understanding how positional isomerism affects the chemical and biological properties of pyridine disulfide compounds. Early research established that the positioning of the nitro group at the 3-position, rather than the 5-position as seen in related compounds, conferred unique properties that distinguished it from other members of this chemical family. This positional specificity became crucial in determining the compound's reactivity patterns and synthetic applications.

The compound's characterization was facilitated by advances in analytical techniques during the latter half of the 20th century, including nuclear magnetic resonance spectroscopy and mass spectrometry, which allowed for precise structural determination and confirmation of its molecular connectivity. These analytical advances enabled researchers to distinguish between various positional isomers and establish the specific structural features that contribute to the compound's chemical behavior.

Nomenclature and Alternative Designations

The systematic nomenclature of Pyridine, 2,2'-dithiobis(3-nitro- follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing disulfide linkages. The primary designation, registered under Chemical Abstracts Service number 4282-19-3, provides the most accurate structural description of the compound. Alternative nomenclature variations include "Pyridine, 2,2'-dithiobis[3-nitro-" and the registry designation "NSC92986".

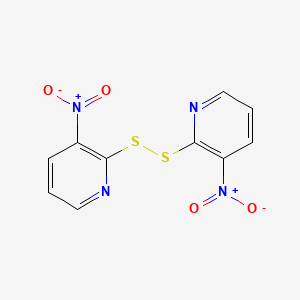

The molecular formula C10H6N4O4S2 accurately reflects the compound's composition, indicating the presence of ten carbon atoms, six hydrogen atoms, four nitrogen atoms, four oxygen atoms, and two sulfur atoms. This formula distinguishes it from related compounds such as 2,2'-dithiobis(5-nitropyridine), which shares the same molecular formula but differs in the positional arrangement of the nitro substituents.

The systematic naming convention emphasizes the symmetrical nature of the molecule, with two 3-nitropyridine units connected through a disulfide bridge at the 2-positions. This nomenclature provides clear indication of both the heterocyclic base structure and the specific substitution pattern that defines the compound's chemical identity. The National Service Center designation NSC 92986 serves as an additional identifier within chemical databases and research repositories.

| Nomenclature Category | Designation |

|---|---|

| Primary Name | Pyridine, 2,2'-dithiobis(3-nitro- |

| Chemical Abstracts Service Number | 4282-19-3 |

| Alternative Name | Pyridine, 2,2'-dithiobis[3-nitro- |

| National Service Center Number | NSC92986 |

| Molecular Formula | C10H6N4O4S2 |

| Molecular Weight | 310.3 g/mol |

Structural Classification Within Heterocyclic Chemistry

Pyridine, 2,2'-dithiobis(3-nitro- belongs to the class of heterocyclic disulfide compounds, specifically those derived from pyridine ring systems with electron-withdrawing nitro substituents. The compound's structural classification places it within the broader category of organosulfur heterocycles, where the pyridine rings serve as the heterocyclic backbone and the disulfide linkage provides the functional bridge between the two aromatic systems.

The structural architecture consists of two pyridine rings, each bearing a nitro group at the 3-position, connected through a disulfide bond at the 2-position of each ring. This arrangement creates a symmetrical molecule with C2 symmetry, where the disulfide bridge serves as the axis of symmetry. The electron-withdrawing nature of both the pyridine nitrogen atoms and the nitro substituents significantly influences the electronic properties of the disulfide bond, making it more susceptible to nucleophilic attack compared to simple aliphatic disulfides.

The three-dimensional structure of the compound exhibits conformational flexibility around the disulfide bond, allowing for different spatial arrangements of the two pyridine rings. Crystal structure analysis has revealed specific conformational preferences that are stabilized by intermolecular interactions and electronic factors. The compound's classification within heterocyclic chemistry emphasizes its dual nature as both an aromatic heterocycle and a reactive organosulfur compound.

The nitro substituents at the 3-position create a unique electronic environment that distinguishes this compound from its positional isomers. The meta-relationship between the nitro group and the pyridine nitrogen atom results in specific electronic effects that influence both the reactivity of the disulfide bond and the overall stability of the molecule. This structural classification has important implications for understanding the compound's chemical behavior and predicting its reactivity patterns in various chemical transformations.

Significance in Organosulfur Chemistry

The significance of Pyridine, 2,2'-dithiobis(3-nitro- in organosulfur chemistry stems from its unique combination of heterocyclic aromatic character and disulfide functionality. The compound represents an important class of activated disulfides where the electron-withdrawing properties of the pyridine rings and nitro substituents enhance the electrophilic character of the disulfide bond. This electronic activation makes the compound particularly valuable as a reagent for thiol-disulfide exchange reactions and as a precursor for the synthesis of mixed disulfides.

The compound's role in organosulfur chemistry extends to its function as a protecting and activating group for cysteine residues in peptide synthesis. The ability of the compound to form stable disulfide bonds with thiol-containing molecules while remaining susceptible to selective reduction or displacement reactions has made it a valuable tool in synthetic chemistry. The specificity of these reactions allows for precise control over disulfide bond formation and manipulation in complex molecular systems.

Research has demonstrated that the compound's reactivity profile differs significantly from that of simple alkyl disulfides, with the heterocyclic nature of the pyridine rings providing additional sites for molecular recognition and specific interactions. The nitro substituents contribute to the compound's electron-deficient character, making it an effective electrophile in reactions with nucleophilic sulfur species. This reactivity pattern has found applications in the development of new synthetic methodologies for the construction of sulfur-containing heterocycles and the modification of biomolecules.

| Chemical Property | Value/Description |

|---|---|

| Molecular Weight | 310.3 g/mol |

| Molecular Formula | C10H6N4O4S2 |

| Symmetry | C2 symmetry |

| Electronic Character | Electron-deficient disulfide |

| Functional Classification | Activated heterocyclic disulfide |

| Primary Applications | Thiol-disulfide exchange, peptide synthesis |

The compound's significance is further enhanced by its stability under specific conditions while remaining reactive toward appropriate nucleophiles. This balance between stability and reactivity makes it particularly useful in multi-step synthetic sequences where selective activation and deactivation of the disulfide functionality is required. The development of methodologies utilizing this compound has contributed to advances in peptide chemistry, protein modification, and the synthesis of complex organosulfur compounds, establishing its importance within the broader field of organosulfur chemistry.

Eigenschaften

CAS-Nummer |

4282-19-3 |

|---|---|

Molekularformel |

C10H6N4O4S2 |

Molekulargewicht |

310.3 g/mol |

IUPAC-Name |

3-nitro-2-[(3-nitropyridin-2-yl)disulfanyl]pyridine |

InChI |

InChI=1S/C10H6N4O4S2/c15-13(16)7-3-1-5-11-9(7)19-20-10-8(14(17)18)4-2-6-12-10/h1-6H |

InChI-Schlüssel |

QHSXWDVVFHXHHB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)SSC2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=C(N=C1)SSC2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] |

Andere CAS-Nummern |

4282-19-3 |

Synonyme |

3,3'-dinitro-2,2'-dithiodipyridine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pyridine derivatives are widely used in organic synthesis as intermediates or catalysts. The compound's ability to form stable sulfenyl groups allows it to act as a protecting group for thiols and amines during chemical reactions.

- Peptide Synthesis : The 3-nitro-2-pyridinesulfenyl group derived from pyridine, 2,2'-dithiobis(3-nitro-) is utilized as a protecting group in solid-phase peptide synthesis. It facilitates the formation of mixed disulfides and enhances selectivity under mild reaction conditions . This application is crucial in developing peptide-based drugs.

- Disulfide Bond Formation : The compound acts as an activator for disulfide bond formation, which is essential in the stabilization of protein structures. Its use in thiol/disulfide exchange reactions has opened new pathways for synthesizing complex organic molecules .

Medicinal Chemistry

Pyridine derivatives have been extensively studied for their biological activities, particularly in drug discovery.

- Antimicrobial Activity : Recent studies have shown that pyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, new compounds derived from pyridine have demonstrated effectiveness against strains like Staphylococcus aureus and Candida albicans . This highlights the potential of pyridine-based compounds in developing new antimicrobial agents.

- Anticancer Properties : Pyridine compounds are being investigated for their anticancer effects. Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis .

Material Science

The unique properties of pyridine compounds also lend themselves to applications in material science.

- Polymer Chemistry : Pyridine derivatives are incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The incorporation of these compounds can lead to the development of advanced materials with tailored functionalities .

- Nanotechnology : Pyridine-based compounds are explored in nanotechnology for their potential use in drug delivery systems and nanocarriers due to their biocompatibility and ability to form stable complexes with various drugs .

Case Study 1: Peptide Synthesis Using Npys Group

A study demonstrated the successful application of the 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) as a protecting group during solid-phase peptide synthesis. This method allowed for efficient disulfide bond formation under mild conditions, showcasing its utility in complex peptide synthesis .

Case Study 2: Antimicrobial Evaluation

In a recent evaluation of new pyridine derivatives against microbial strains, several compounds exhibited promising antibacterial activity. The study utilized disc diffusion methods to assess efficacy against S. aureus and E. coli, revealing that some derivatives had superior antimicrobial properties compared to standard antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Analogues Overview

Key analogues include:

Dipyrithione (2,2'-Dithiobis(pyridine-1,1'-dioxide))

- CAS 3696-28-4, C10H8N2O2S2

- Features N-oxide groups instead of nitro substituents.

2,2'-Dithiobis(pyridine)

- CAS 2127-03-9, C10H8N2S2

- Lacks nitro or N-oxide substituents.

Structural and Functional Differences

Substituent Effects

Pyridine, 2,2'-dithiobis(3-nitro-):

- Nitro groups at the 3-position create strong electron-withdrawing effects, reducing electron density on the pyridine rings. This enhances electrophilic reactivity and may influence redox behavior.

- The meta-nitro arrangement may sterically hinder interactions compared to para-substituted analogues.

Dipyrithione:

2,2'-Dithiobis(5-nitropyridine):

Physical Properties

Vorbereitungsmethoden

Nitration of 2-Mercaptopyridine Followed by Oxidative Coupling

A widely reported approach involves the nitration of 2-mercaptopyridine followed by oxidative disulfide bond formation.

Nitration Step

The nitration of 2-mercaptopyridine introduces nitro groups at the 3-position. This step is analogous to methods described for related pyridine derivatives:

-

Reagents : Concentrated nitric acid (60–75%) or anhydrous potassium nitrate (KNO₃) in sulfuric acid.

-

Conditions :

Mechanism : The nitronium ion (NO₂⁺), generated in situ from nitric acid or KNO₃ in sulfuric acid, attacks the electron-rich 3-position of the pyridine ring. The thiol (-SH) group at the 2-position remains intact due to its lower reactivity under controlled acidic conditions.

Oxidative Coupling

The resulting 2-mercapto-3-nitropyridine undergoes oxidation to form the disulfide bond:

-

Oxidizing Agents :

-

Conditions :

-

Temperature: Room temperature.

-

Reaction Time: 1–3 hours.

-

Mechanism : Thiols (-SH) are oxidized to disulfides (-S-S-) via a radical intermediate. Npys-Cl acts as a sulfenylating agent, facilitating thiol/disulfide exchange under mild conditions.

Example Protocol :

Direct Nitration of 2,2'-Dithiodipyridine

An alternative route involves nitrating preformed 2,2'-dithiodipyridine:

-

Reagents : Fuming nitric acid in sulfuric acid.

-

Conditions :

-

Temperature: 0–5°C (ice bath).

-

Reaction Time: 2–4 hours.

-

Mechanism : The electron-deficient pyridine ring directs nitration to the 3-position. The disulfide bond remains stable under strongly acidic conditions.

Challenges :

-

Over-nitration at adjacent positions.

-

Partial oxidation of the disulfide to sulfonic acids.

Optimization and Comparative Analysis

Nitration Agent Selection

| Nitration Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HNO₃ (67%) | Pyridine | 30°C | 78 | 95 |

| KNO₃ | H₂SO₄ | 60°C | 85 | 98 |

| HNO₃/H₂SO₄ | Acetic Acid | 50°C | 65 | 90 |

Key Findings :

Oxidative Coupling Efficiency

Key Findings :

Q & A

Q. Q1. What are the recommended methods for synthesizing 2,2'-dithiobis(3-nitropyridine) derivatives, and how can reaction yields be optimized?

A1. Synthesis typically involves oxidative coupling of 3-nitro-2-mercaptopyridine using agents like iodine or H₂O₂. For example, iodine-mediated oxidation in ethanol generates disulfide bonds with yields dependent on stoichiometry and solvent polarity. To optimize:

- Use a 3:1 molar ratio of iodine to thiol to minimize side reactions .

- Employ polar aprotic solvents (e.g., DMF/NMP mixtures) to stabilize intermediates .

- Monitor reaction progress via TLC or HPLC, as nitro groups may complicate purification .

Q. Q2. How can researchers characterize the purity and structure of 2,2'-dithiobis(3-nitropyridine) derivatives?

A2. Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Look for aromatic proton shifts (~δ8.3–8.6 ppm for nitro-pyridine) and disulfide-linked carbons .

- HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₁₀H₆N₄O₄S₂ at m/z 310.31) .

- XRD : Resolve disulfide bond geometry and intermolecular interactions (e.g., I···S contacts in cocrystals with I₃⁻) .

Q. Q3. What are the primary applications of 2,2'-dithiobis(3-nitropyridine) in biochemical studies?

A3. The compound is used to activate thiol groups in proteins or peptides via disulfide exchange. For example:

- Ubiquitin conjugation : Generate asymmetric disulfides with Ub-SH for histone methyltransferase studies .

- Enzyme inhibition : Modify cysteine residues in urease or proteases to probe active-site dynamics .

Advanced Research Questions

Q. Q4. How do crystallographic studies resolve contradictions in the protonation states of 2,2'-dithiobis(pyridine N-oxide) derivatives?

A4. Single-crystal XRD reveals unexpected protonation behavior. In ethanol, iodine oxidizes thiols to disulfides while protonating one pyridine-N-oxide group, forming a semiprotonated cation paired with I₃⁻ . Key steps:

- Analyze asymmetric units (space group P2₁/c) for H-bonding networks (e.g., C–H···O) and I···I interactions .

- Compare with non-protonated structures (CSD ref. RIRPEN) to identify shifts in bond lengths (e.g., S–S ~2.05 Å vs. 2.08 Å) .

Q. Q5. What mechanistic insights explain the catalytic and antibacterial dual functionality of 2,2'-dithiobis(benzamide) derivatives?

A5. Ruthenium complexes of these derivatives exhibit:

- Catalytic activity : Disulfide bonds facilitate electron transfer in alcohol oxidation (e.g., benzyl alcohol → benzaldehyde) .

- Antibacterial action : Thiol-disulfide exchange disrupts bacterial redox balance. Fluorinated analogs show enhanced Gram-positive activity (MIC ~0.074 μM) due to increased membrane permeability .

Q. Q6. How can researchers design experiments to study intermolecular interactions in 2,2'-dithiobis(3-nitropyridine) cocrystals?

A6. Use Hirshfeld surface analysis and XRD to map non-covalent interactions:

- I···I contacts : Form cyclic I₃⁻ networks with van der Waals radii ~3.5 Å, stabilizing 2D puckered layers .

- C–H···O bonds : Account for 17.5% of contacts in pyridine N-oxide derivatives, influencing crystal packing .

- S···S interactions : Measure distances >3.3 Å to distinguish from covalent disulfide bonds .

Q. Q7. What green chemistry approaches improve the synthesis of dithiobis derivatives?

A7. Microwave-assisted synthesis reduces reaction times and solvent use:

- Irradiate thiol precursors (e.g., 3-nitro-2-mercaptopyridine) with H₂O₂ in trifluoroethanol at 100°C for 10 minutes .

- Achieve >90% yield by avoiding traditional reflux setups, with minimal purification via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.